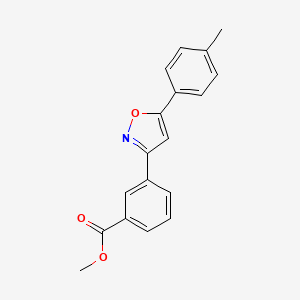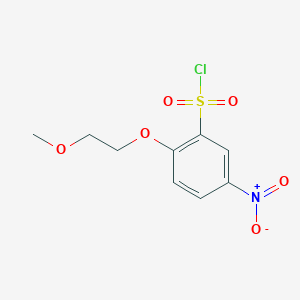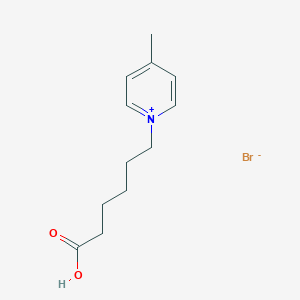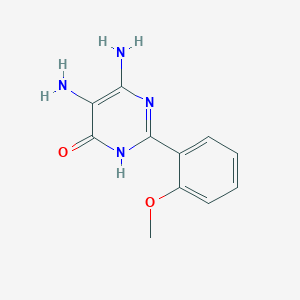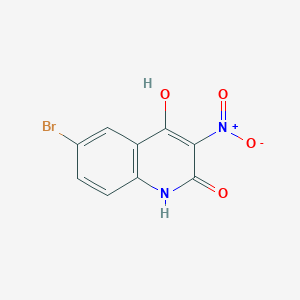
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one is a heterocyclic compound that belongs to the carbostyril family It is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the carbostyril ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one typically involves the bromination of 4-hydroxy-3-nitrocarbostyril. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetic acid or water, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where the precursor compound is treated with bromine in the presence of a catalyst to ensure high yield and purity. The reaction mixture is then purified through crystallization or chromatography techniques to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Oxidation: 6-Bromo-3-nitro-4-quinolinone.
Reduction: 6-Bromo-4-hydroxy-3-aminocarbostyril.
Substitution: 6-Amino-4-hydroxy-3-nitrocarbostyril.
科学的研究の応用
6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Bromo-4-hydroxy-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and hydroxyl group also contribute to the compound’s reactivity and binding affinity to target molecules .
類似化合物との比較
特性
分子式 |
C9H5BrN2O4 |
|---|---|
分子量 |
285.05 g/mol |
IUPAC名 |
6-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChIキー |
OQYIEPWWRAFUNH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=C(C(=O)N2)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-5-(4-hydroxy-benzyl)-2,2-dimethyl-[1,3]dioxolan-4-one](/img/structure/B8534803.png)
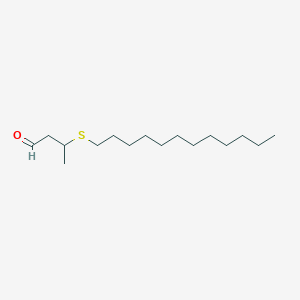
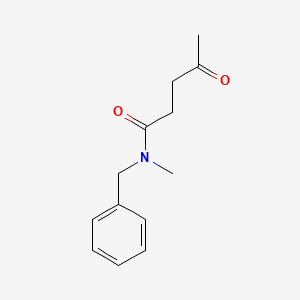
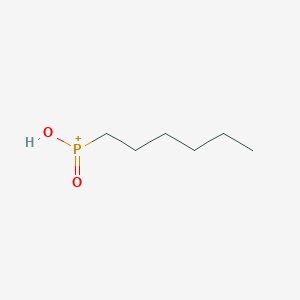
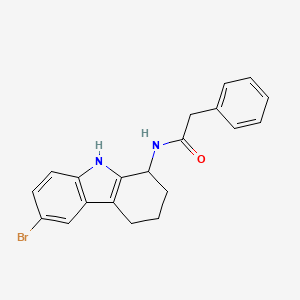

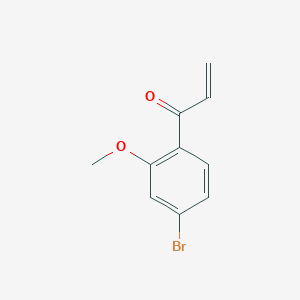
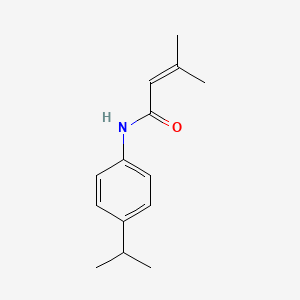
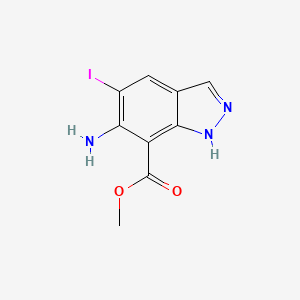
![Trans-6'-bromo-4-methoxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-imine](/img/structure/B8534858.png)
